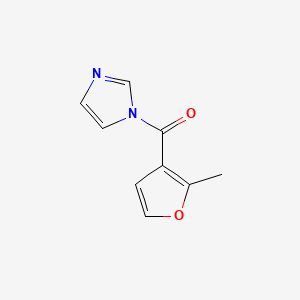

(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone

Vue d'ensemble

Description

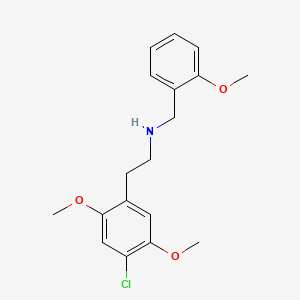

“(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone” is a compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is also known as a 5S rRNA modificator .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O2/c1-7-8(2-5-13-7)9(12)11-4-3-10-6-11/h2-6H,1H3 . This indicates that the compound contains a five-membered imidazole ring attached to a furan ring via a methanone group .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 48 Ų, a rotatable bond count of 1, and a complexity of 208 . It has no hydrogen bond donors but has three hydrogen bond acceptors .Applications De Recherche Scientifique

Ribosome Biogenesis and Function

The 5S rRNA modificator plays a crucial role in the biogenesis and function of ribosomes, which are essential for protein synthesis. In studies involving the model organism Tribolium castaneum, the modificator is used to understand the organization of 5S rRNA genes and their dynamic genomic rearrangements .

Genomic Architecture Analysis

Research on the genomic architecture of 5S rDNA clusters utilizes the modificator to delineate variations within and between species. This is particularly useful in evolutionary studies and understanding the stability of rDNA clusters in reference strains compared to wild isolates .

Ribosome Engineering

5S rRNA modificator is instrumental in ribosome engineering, where it helps reveal the importance of 5S rRNA in the overall structure and function of ribosomes. This application is critical in creating mutant ribosomes and studying their viability and growth support in the absence of wild-type ribosomes .

Structural Biology

In structural biology, the modificator is used for 2’-hydroxyl acylation of RNA, which helps probe the secondary structure of RNA molecules. This application provides accurate structural information that is vital for understanding the folding and function of RNA .

RNA Modification Studies

The compound is a suitable electrophile for 2’-hydroxyl acylation on structured RNA molecules. It yields structural information comparable to existing probes, making it valuable for RNA modification studies and the development of new RNA-based therapeutics .

Genome Organization Research

The modificator aids in the study of genome organization by analyzing the arrangement of 5S rDNA in tandem repeats and their representation in genome assemblies. This research has implications for the understanding of gene function and the development of genome editing technologies .

Mécanisme D'action

- The surplus of 5S rRNA relative to 16S/23S rRNA genes in some bacterial genomes suggests potential moonlighting functions beyond ribosomal assembly .

- By modifying specific RNA regions, it likely influences RNA folding, stability, and interactions within the ribosome and other cellular processes .

Target of Action

Mode of Action

Result of Action

Propriétés

IUPAC Name |

imidazol-1-yl-(2-methylfuran-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-8(2-5-13-7)9(12)11-4-3-10-6-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBPIWAAJBRELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101348105 | |

| Record name | 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone | |

CAS RN |

1415238-77-5 | |

| Record name | 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]-guanidine](/img/structure/B604931.png)

![{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B604941.png)